

# Technical Support Center: Interference in HMPO Assays

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the interference of endogenous substances in Human Myeloperoxidase (HMPO) assays.

## **Frequently Asked Questions (FAQs)**

Q1: What are the most common endogenous substances that interfere with **HMPO** assays?

A1: Several endogenous substances can interfere with **HMPO** assays, leading to inaccurate measurements. The most common interferents include:

- Hemoglobin: Released from red blood cells during hemolysis, hemoglobin possesses its own peroxidase-like activity.[1][2]
- Bilirubin: A breakdown product of heme, bilirubin can cause both spectral and chemical interference in peroxidase-coupled assays.[3][4]
- Lipids (Lipemia): High levels of lipids in samples can cause turbidity and interfere with spectrophotometric and fluorometric readings.[5][6]
- Other Peroxidases: Biological samples may contain other peroxidases, such as eosinophil peroxidase, which can cross-react with general peroxidase substrates.[1][2]



- Reducing Agents: Endogenous reducing agents can interfere with assays by reducing the oxidized reporter molecule, leading to an underestimation of HMPO activity.
- Tissue Inhibitors of MPO: Some tissues contain natural inhibitors of MPO that can affect assay results.[2]

Q2: How can I determine if my samples are affected by interference?

A2: Suspect interference if you observe:

- Inconsistent results between serial dilutions of the same sample.
- Discrepancies between results obtained using different assay methods.
- High background signals in your negative controls.
- Results that are not consistent with the expected biological context.

A common approach to investigate interference is to perform a spike and recovery experiment, where a known amount of MPO is added to the sample matrix and the recovery is measured.[2] Low or excessively high recovery can indicate the presence of interfering substances.

## **Troubleshooting Guides Issue 1: Suspected Hemoglobin Interference**

#### Symptoms:

- Falsely elevated MPO activity in hemolyzed samples.
- A positive bias in MPO measurements that correlates with the degree of hemolysis.[5]
- Increased signal in peroxidase assays even in the absence of MPO when hemoglobin is present.[2]

#### Mechanism of Interference:

Hemoglobin contains a heme group that can catalyze the oxidation of peroxidase substrates, mimicking MPO activity. This is a form of chemical interference. Additionally, the strong



absorbance of hemoglobin can cause spectral interference in colorimetric assays.[5][7]

Troubleshooting Workflow:



Click to download full resolution via product page



Caption: Troubleshooting workflow for hemoglobin interference in **HMPO** assays.

Experimental Protocol: Use of an MPO-Specific Inhibitor

- Prepare two sets of samples:
  - Test Sample: Your sample (e.g., tissue homogenate, plasma).
  - Inhibitor Control: Your sample pre-incubated with a specific MPO inhibitor, such as 4aminobenzoic acid hydrazide (4-ABH).[1]
- Pre-incubation: Add the MPO inhibitor to the inhibitor control samples and incubate according to the manufacturer's instructions.
- Assay: Perform the HMPO assay on both sets of samples according to your standard protocol.
- Analysis: Subtract the signal from the inhibitor control samples from the signal of the test samples. The remaining signal is attributable to MPO-specific activity.

### **Issue 2: Suspected Bilirubin Interference**

Symptoms:

- Underestimation of MPO activity in icteric (high bilirubin) samples.
- Interference can be spectral or chemical, depending on the assay's chromogen and wavelength.[3]

Mechanism of Interference:

Bilirubin can act as a reducing agent, quenching the oxidized product of the peroxidase reaction, leading to a falsely low signal. It also has a strong absorbance between 340 and 500 nm, which can cause spectral interference.[7]

Troubleshooting Workflow:





Click to download full resolution via product page

Caption: Troubleshooting workflow for bilirubin interference in **HMPO** assays.

Experimental Protocol: Sample Pre-treatment with Bilirubin Oxidase



- Reagent Preparation: Reconstitute bilirubin oxidase (BOX) according to the manufacturer's instructions.
- Sample Incubation: Add bilirubin oxidase to your samples and incubate for a specified time to allow for the enzymatic degradation of bilirubin.[8]
- Assay: Proceed with your standard HMPO assay protocol.
- Control: Run a parallel sample without bilirubin oxidase treatment to quantify the extent of interference.

## **Issue 3: Suspected Lipemia Interference**

#### Symptoms:

- Inaccurate results in turbid or milky-appearing samples.
- Lipemia can cause positive or negative bias depending on the assay format. For some MPO ELISA kits, a positive bias has been observed.[5][6]

#### Mechanism of Interference:

High concentrations of lipids, primarily chylomicrons and very-low-density lipoproteins (VLDL), increase the turbidity of the sample, which can interfere with light transmission in spectrophotometric assays. This can also cause a volume displacement effect, leading to an underestimation of the analyte concentration.[7]

Troubleshooting Workflow:





Click to download full resolution via product page

Caption: Troubleshooting workflow for lipemia interference in **HMPO** assays.

Experimental Protocol: High-Speed Centrifugation for Lipid Removal

• Sample Transfer: Transfer your lipemic sample to a high-speed microcentrifuge tube.



- Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
- Supernatant Collection: Carefully collect the infranatant (the clear layer below the top lipid layer) for analysis. Avoid disturbing the lipid layer.
- Assay: Perform the **HMPO** assay on the clarified sample.

## **Quantitative Data on Interference**

The following table summarizes the concentration at which common endogenous substances have been reported to cause significant interference in MPO assays. Note that the degree of interference can be assay-dependent.

| Interferent               | Assay Type             | Concentration Causing Significant Interference | Effect on<br>Measurement          | Reference |
|---------------------------|------------------------|------------------------------------------------|-----------------------------------|-----------|
| Hemoglobin                | ELISA                  | ≥ 1 g/L                                        | Positive Bias<br>(58.7% increase) | [5][6]    |
| Lipids<br>(Triglycerides) | ELISA                  | ≥ 4.66 mmol/L                                  | Positive Bias<br>(33.8% increase) | [5][6]    |
| Bilirubin                 | Peroxidase-<br>coupled | Varies by assay                                | Typically<br>Negative Bias        | [3][7]    |

## **Signaling Pathways and Interference Mechanisms**

The following diagram illustrates the catalytic cycle of MPO and highlights where endogenous substances can interfere.





Click to download full resolution via product page

Caption: MPO catalytic cycle and points of endogenous substance interference.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Measuring Myeloperoxidase Activity in Biological Samples PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bilirubin interference with determination of uric acid, cholesterol, and triglycerides in commercial peroxidase-coupled assays, and the effect of ferrocyanide PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation markedly reduces bilirubin interference in the Jaffé creatinine assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haemolysis and lipemia interfere with resistin and myeloperoxidase BioVendor ELISA assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haemolysis and lipemia interfere with resistin and myeloperoxidase BioVendor ELISA assays [pubmed.ncbi.nlm.nih.gov]
- 7. sundiagnostics.us [sundiagnostics.us]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Technical Support Center: Interference in HMPO Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038280#interference-of-endogenous-substances-in-hmpo-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com